molecular formula C20H16FN3O2S B3398664 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1021257-24-8

2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B3398664
CAS No.: 1021257-24-8
M. Wt: 381.4 g/mol
InChI Key: YUIDREHXCMSGAE-UHFFFAOYSA-N
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Description

2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide is a synthetic organic compound featuring a unique structure that combines elements of benzothiophene, pyrimidine, and fluoroaryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide, several steps are required:

  • Formation of the benzothieno[3,2-d]pyrimidine core: : This is typically achieved through a condensation reaction involving appropriate benzothiophene and pyrimidine derivatives.

  • Fluorination: : Incorporating a fluorine atom into the structure, which generally involves electrophilic or nucleophilic fluorination reactions.

  • Amidation: : Introducing the N-(4-methylbenzyl)acetamide moiety via an amidation reaction, using reagents like acyl chlorides or anhydrides in the presence of a suitable base.

Industrial Production Methods

Industrial production often scales up these methods, optimizing reaction conditions for yield and purity:

  • Batch and Continuous Flow Reactors: : Used to control reaction parameters precisely.

  • Catalysts and Optimized Reagents: : Employed to improve efficiency and selectivity of reactions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide can undergo oxidation reactions, typically facilitated by strong oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : The compound can be reduced using agents like lithium aluminium hydride or sodium borohydride, leading to the formation of corresponding alcohols or amines.

  • Substitution: : Nucleophilic substitution reactions can occur, particularly on the fluoroaryl group, facilitated by nucleophiles such as amines or thiols.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, Chromium trioxide.

  • Reduction: : Lithium aluminium hydride, Sodium borohydride.

  • Substitution: : Amines, Thiols.

Major Products

  • Oxidation: : Leads to ketones, carboxylic acids.

  • Reduction: : Produces alcohols or amines.

  • Substitution: : Yields various substituted derivatives.

Scientific Research Applications

2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide has diverse applications:

  • Chemistry: : Serves as a precursor in the synthesis of complex molecules and in studying reaction mechanisms.

  • Biology: : Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

  • Medicine: : Explored for therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

  • Industry: : Utilized in the development of advanced materials, including organic electronics and polymers.

Mechanism of Action

The compound's mechanism of action varies depending on the application:

  • Biological Interactions: : It may interact with enzymes or receptors, affecting biological pathways and cellular functions.

  • Molecular Targets: : Includes enzymes, DNA, and specific cellular receptors.

  • Pathways Involved: : Pathways involving cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenyl)-N-(4-methylbenzyl)acetamide

  • 2-(9-fluoro-3H-benzothieno[3,2-d]pyrimidin-4-one)

Uniqueness

What sets 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide apart is its unique combination of functional groups and structural complexity, offering distinct reactivity and biological properties not observed in simpler analogs.

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Properties

IUPAC Name

2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2S/c1-12-5-7-13(8-6-12)9-22-16(25)10-24-11-23-18-17-14(21)3-2-4-15(17)27-19(18)20(24)26/h2-8,11H,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIDREHXCMSGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide
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2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide
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2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide
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2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide
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2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide
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2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide

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